molecular formula C11H11NO2 B1628049 5-Methoxy-4-methylindole-3-carboxaldehyde CAS No. 932710-64-0

5-Methoxy-4-methylindole-3-carboxaldehyde

Cat. No.: B1628049
CAS No.: 932710-64-0
M. Wt: 189.21 g/mol
InChI Key: UCKZHGYRCZOGRI-UHFFFAOYSA-N
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Description

Significance of the Indole (B1671886) Nucleus in Chemical Biology and Medicinal Chemistry

The indole nucleus, an aromatic heterocyclic organic compound, consists of a bicyclic structure with a benzene (B151609) ring fused to a five-membered pyrrole (B145914) ring. orgsyn.orgchim.it This fundamental framework is not merely a synthetic curiosity but is ubiquitously present in nature, forming the core of numerous natural and synthetic molecules with profound biological importance. chemicalbook.comsigmaaldrich.com Its prevalence is exemplified by its presence in the essential amino acid tryptophan, which serves as a biosynthetic precursor to a wide range of metabolites, including neurotransmitters like serotonin (B10506) and the hormone melatonin. orgsyn.orgchemicalbook.com

The unique electronic properties of the indole ring, characterized by its electron-rich nature, make it a versatile pharmacophore capable of engaging in various interactions with biological macromolecules. chim.it This has led to the development of a multitude of indole-containing drugs with a wide spectrum of therapeutic applications, including anti-inflammatory, anticancer, antiviral, and antipsychotic agents. sigmaaldrich.comsigmaaldrich.com The ability to readily functionalize the indole ring at various positions allows for the fine-tuning of its pharmacological profile, making it a cornerstone in modern drug discovery. sigmaaldrich.com

Overview of Indole-3-Carboxaldehyde (B46971) as a Precursor and Bioactive Moiety

Among the vast family of indole derivatives, indole-3-carboxaldehyde holds a position of particular importance. researchgate.netchemdad.com It serves as a crucial intermediate in the synthesis of a wide array of more complex indole-containing compounds, including many biologically active alkaloids. chemdad.com The aldehyde group at the 3-position is a versatile handle for a variety of chemical transformations, such as condensation reactions, oxidations, and reductions, allowing for the construction of diverse molecular architectures. derpharmachemica.com For instance, it can be readily converted into tryptamines, which are foundational for many neurologically active compounds. researchgate.net

Beyond its role as a synthetic precursor, indole-3-carboxaldehyde itself and its derivatives have demonstrated a range of biological activities. researchgate.netderpharmachemica.com These include antimicrobial, antioxidant, and anti-inflammatory properties. derpharmachemica.com The reactivity of the aldehyde function allows for the formation of Schiff bases and other derivatives that can exhibit enhanced biological effects. researchgate.net In recent years, there has been a growing interest in the therapeutic potential of indole-3-carboxaldehyde derivatives, with studies exploring their efficacy in various disease models. derpharmachemica.comsigmaaldrich.com

Specific Context of 5-Methoxy-4-methylindole-3-carboxaldehyde within Substituted Indolic Systems

While the broader class of indole-3-carboxaldehydes is well-documented, specific information on this compound is limited in publicly available scientific literature. However, its chemical behavior and potential significance can be inferred from the nature of its substituents and their placement on the indole ring.

The presence of a methoxy (B1213986) group at the 5-position is known to increase the electron density of the indole ring system, which can enhance its reactivity towards electrophilic substitution and modulate its biological activity. chim.it Methoxy-substituted indoles are common motifs in many natural products and pharmaceuticals. chim.it The methyl group at the 4-position, adjacent to the methoxy group, would further influence the electronic and steric properties of the molecule. This substitution pattern is less common than other methylated indoles, such as 5-methylindole-3-carboxaldehyde, which has been utilized in the synthesis of various biologically active compounds. sigmaaldrich.comchemimpex.com

The synthesis of this compound would likely involve the formylation of the corresponding 5-methoxy-4-methylindole precursor, a common method for introducing an aldehyde group at the 3-position of the indole ring. The Vilsmeier-Haack reaction is a widely used and efficient method for this transformation, employing reagents like phosphorus oxychloride and dimethylformamide. orgsyn.orgcambridge.orgorganic-chemistry.orgijpcbs.comwikipedia.org

Given the established roles of both the indole-3-carboxaldehyde core and the methoxy and methyl substituents in modulating biological activity, it is plausible that this compound could serve as a valuable intermediate in the synthesis of novel compounds with potential applications in medicinal chemistry. However, a comprehensive understanding of its specific properties and biological profile awaits further dedicated research.

Interactive Data Table: Properties of Related Indole-3-Carboxaldehyde Derivatives

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Key Applications/Research Areas
5-Methoxyindole-3-carboxaldehyde (B80102) C₁₀H₉NO₂175.18179-183Intermediate in pharmaceutical synthesis, research on neurological disorders, anti-cancer and anti-inflammatory properties. sigmaaldrich.comchemimpex.comnih.gov
5-Methylindole-3-carboxaldehyde C₁₀H₉NO159.19148-149Synthesis of antimicrobial and anti-proliferative agents, development of anticancer immunomodulators. sigmaaldrich.comgoogle.com
Indole-3-carboxaldehyde C₉H₇NO145.16196-197Precursor for bioactive indole alkaloids, research on immunomodulatory and anti-inflammatory activity. orgsyn.orgchemdad.com

Foundational Approaches to Indole Formylation at C-3

The introduction of a formyl group at the C-3 position of the indole nucleus is a critical transformation in the synthesis of a wide array of biologically active compounds. Several classical and modern methods have been developed to achieve this regioselective functionalization.

Vilsmeier-Haack Formylation in the Synthesis of Indole-3-Carboxaldehydes

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. acs.orgrawdatalibrary.net This reaction typically employs a Vilsmeier reagent, which is generated from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent, most commonly phosphorus oxychloride (POCl₃). The electrophilic Vilsmeier reagent then attacks the electron-rich C-3 position of the indole ring, leading to the formation of an iminium intermediate. Subsequent hydrolysis of this intermediate furnishes the desired indole-3-carboxaldehyde.

The general mechanism of the Vilsmeier-Haack reaction is depicted below:

Formation of the Vilsmeier reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion.

Electrophilic attack: The indole C-3 position attacks the Vilsmeier reagent.

Hydrolysis: The resulting iminium salt is hydrolyzed to yield the final aldehyde.

While effective, the classical Vilsmeier-Haack reaction is often limited by the need for stoichiometric amounts of the caustic POCl₃. acs.org To address this, catalytic versions of the reaction have been developed, for instance, utilizing a P(III)/P(V)═O cycle. acs.orgorgsyn.org These catalytic methods offer a more efficient and milder route to indole-3-carboxaldehydes. orgsyn.org The reaction conditions are often mild enough for late-stage formylation on complex molecules. orgsyn.org

Table 1: Examples of Vilsmeier-Haack Formylation of Indoles

Starting IndoleReagentsProductYieldReference
IndoleDMF, POCl₃1H-Indole-3-carboxaldehyde85-95% researchgate.net
Substituted IndolesDMF, POCl₃Substituted Indole-3-carboxaldehydesHigh researchgate.net
IndolesDMF-d₇, P(III)/P(V)=O catalystC1-Deuterated Indole-3-carboxaldehydesGood orgsyn.org

Oxidative Decarboxylation Strategies from Indole-3-Acetic Acid Derivatives

An alternative approach to indole-3-carboxaldehydes involves the oxidative decarboxylation of indole-3-acetic acid (IAA) and its derivatives. This transformation can be achieved through various chemical and enzymatic methods. For instance, indole-3-carboxaldehyde is a product of the oxidative degradation of IAA by enzyme preparations from etiolated pea seedlings. selleckchem.com In citrus leaf tissues, the degradation of IAA to indole-3-carboxylic acid is stimulated by ethylene, with the initial step being the decarboxylation of IAA to form indole-3-methanol, which is then oxidized to the aldehyde. researchgate.net

Environmentally friendly approaches for this transformation have also been investigated, such as the oxidative decarboxylation of indole-3-acetic acid using sodium periodate catalyzed by a Mn(III)-salophen complex. researchgate.net

Table 2: Oxidative Decarboxylation Methods for Indole-3-carboxaldehyde Synthesis

SubstrateCatalyst/ReagentProductKey FindingsReference
Indole-3-acetic acid (IAA)Crude enzyme from pea seedlingsIndole-3-carboxaldehydeEnzymatic degradation pathway selleckchem.com
Indole-3-acetic acid (IAA)Sodium periodate, Mn(III)-salophen complexIndole-3-carboxaldehydeEnvironmentally friendly catalytic oxidation researchgate.net
[¹⁴C]Indole-3-acetic acid (IAA)Ethylene pretreatment in citrus leaf tissuesIndole-3-carboxylic acid (via indole-3-carboxaldehyde)Ethylene stimulates the catabolic pathway researchgate.net

Biosynthetic Pathways and Biotransformation for Natural Indole-3-Carboxaldehydes

Indole-3-carboxaldehyde and its derivatives are naturally occurring compounds found in various organisms, where they are produced through specific biosynthetic pathways. In plants such as Arabidopsis thaliana, derivatives of indole-3-carbaldehyde are synthesized from tryptophan. nih.govnih.govresearchgate.net The pathway proceeds through the intermediates indole-3-acetaldoxime (IAOx) and indole-3-acetonitrile (IAN). nih.govnih.govresearchgate.net The enzyme CYP71B6 has been shown to efficiently convert IAN into indole-3-carbaldehyde and indole-3-carboxylic acid. nih.govresearchgate.net

In humans, indole-3-carbaldehyde is a metabolite of dietary L-tryptophan, synthesized by gastrointestinal bacteria, particularly species of the genus Lactobacillus. wikipedia.org These bacteria metabolize tryptophan into indole-3-aldehyde, which then acts on the aryl hydrocarbon receptor in intestinal immune cells. wikipedia.org

Certain plant-associated bacteria can also produce the plant hormone indole-3-acetic acid (IAA) from tryptophan, with some pathways proceeding through indole-3-acetaldehyde as a key intermediate. nih.gov This intermediate is then oxidized by an aldehyde dehydrogenase to yield IAA. nih.gov The biotransformation of indole-3-acetic acid by crude enzyme preparations has also been reported to produce indole-3-carboxaldehyde. researchgate.net

Targeted Synthesis of Methoxy- and Methyl-Substituted Indole Systems

The synthesis of a specifically substituted indole like this compound requires methods that allow for the precise placement of methoxy and methyl groups on the indole framework, either by building the indole ring with the desired substituents already in place or by functionalizing a pre-existing indole core.

Strategies for Methoxy-Activated Indole Synthesis (e.g., Fischer, Bischler, Hemetsberger methods)

Several classical named reactions are instrumental in the synthesis of substituted indoles, including those bearing methoxy groups. The choice of method often depends on the availability of starting materials and the desired substitution pattern.

Fischer Indole Synthesis : This is one of the oldest, most versatile, and widely used methods for constructing the indole nucleus. nih.govwikipedia.org The reaction involves the acid-catalyzed thermal rearrangement of an N-aryl hydrazone, which is typically formed from the condensation of a (substituted) phenylhydrazine and an aldehyde or ketone. wikipedia.orgchim.it The use of methoxy-substituted phenylhydrazones allows for the synthesis of methoxy-activated indoles. nih.govnih.govresearchgate.net For instance, the reaction of a methoxy-substituted phenylhydrazine with a suitable ketone can lead to the formation of a methoxyindole, which can then be further functionalized. rsc.org

Bischler-Möhlau Indole Synthesis : This method involves the formation of 2-substituted indoles by heating an ω-halogeno- or ω-hydroxy-ketone with an excess of an aniline (B41778) derivative. drugfuture.comwikipedia.orgchemeurope.com The reaction proceeds through the cyclization of an intermediate 2-arylaminoketone. drugfuture.com While historically significant, this reaction often requires harsh conditions and can lead to mixtures of products. wikipedia.orgchemeurope.com However, modern modifications using milder catalysts or microwave irradiation have improved its utility. chemeurope.com

Hemetsberger Indole Synthesis : This reaction involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester to yield an indole-2-carboxylic ester. wikipedia.orgresearchgate.netsynarchive.com The azido-propenoic ester starting materials are typically prepared via a Knoevenagel condensation between an aromatic aldehyde and ethyl azidoacetate. researchgate.netrsc.org This method is particularly useful for synthesizing indoles with specific substitution patterns dictated by the starting aryl aldehyde. researchgate.net

Table 3: Comparison of Indole Synthesis Methods for Methoxy-Substituted Indoles

Synthesis MethodStarting MaterialsKey FeaturesReference
Fischer Indole Synthesis Methoxy-substituted phenylhydrazine, Aldehyde/KetoneHighly versatile, widely used, acid-catalyzed. wikipedia.orgchim.it
Bischler-Möhlau Synthesis α-Halo-ketone, Methoxy-substituted anilineForms 2-substituted indoles, often requires harsh conditions. drugfuture.comwikipedia.org
Hemetsberger Synthesis Methoxy-substituted aryl aldehyde, Ethyl azidoacetateThermal decomposition of an azido-propenoic ester, yields indole-2-carboxylates. wikipedia.orgresearchgate.net

Regioselective Functionalization of the Indole Ring (e.g., 3-position)

The indole ring exhibits differential reactivity at its various positions. The C-3 position is the most nucleophilic and, therefore, the most susceptible to electrophilic attack. ias.ac.in This inherent reactivity is exploited in reactions like the Vilsmeier-Haack formylation to regioselectively introduce a formyl group at C-3. researchgate.net

Beyond formylation, various other methods exist for the regioselective functionalization of the indole C-3 position. For instance, C-3 arylation of indoles can be achieved through iodine-mediated reactions with p-quinols. ias.ac.inresearchgate.net Brønsted acid-catalyzed reactions of 2-indolylmethanols with suitable nucleophiles also provide a route to C-3 functionalized indoles. rsc.org

While the C-3 position is the most reactive, functionalization at other positions on the indole ring, such as C-4, C-5, C-6, and C-7, is also possible, often requiring specific directing groups or catalytic systems to achieve regioselectivity. nih.gov For the synthesis of this compound, a strategy would likely involve either starting with a pre-substituted benzene derivative that can be converted into the desired indole (e.g., via Fischer or Hemetsberger synthesis) or developing a route that allows for the sequential and regioselective introduction of the methyl and methoxy groups onto an existing indole framework before the final C-3 formylation step.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methoxy-4-methyl-1H-indole-3-carbaldehyde
Source PubChem
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InChI

InChI=1S/C11H11NO2/c1-7-10(14-2)4-3-9-11(7)8(6-13)5-12-9/h3-6,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCKZHGYRCZOGRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1C(=CN2)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50584880
Record name 5-Methoxy-4-methyl-1H-indole-3-carbaldehyde
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Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

932710-64-0
Record name 5-Methoxy-4-methyl-1H-indole-3-carboxaldehyde
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Chemical Reactivity and Functionalization of 5 Methoxy 4 Methylindole 3 Carboxaldehyde and Its Derivatives

Transformations of the Aldehyde Moiety at C-3

The aldehyde group at the C-3 position of the indole (B1671886) ring is a versatile functional handle, readily participating in a variety of chemical transformations. ekb.egsemanticscholar.orgresearchgate.net These reactions provide a gateway to a diverse array of more complex molecular architectures.

Condensation Reactions (e.g., Aldol (B89426), Claisen, Knoevenagel)

The carbonyl group of 5-Methoxy-4-methylindole-3-carboxaldehyde is electrophilic and undergoes condensation reactions with various nucleophiles.

The Knoevenagel condensation involves the reaction of aldehydes with active methylene (B1212753) compounds. nih.govbas.bg This reaction is a fundamental carbon-carbon bond-forming method in organic synthesis. bas.bg For indole-3-carboxaldehydes, this reaction is typically catalyzed by a weak base, such as piperidine, and is used to synthesize electron-deficient alkenes. bas.bgbeilstein-journals.org The reaction proceeds via the formation of a carbanionic intermediate from the active methylene compound, which then attacks the aldehyde's carbonyl carbon. nih.gov Subsequent dehydration yields the final product. nih.gov The reactivity in Knoevenagel condensations can be influenced by substituents on the aldehyde, with electron-withdrawing groups generally enhancing the reaction rate. researchgate.net

The Claisen-Schmidt condensation , a type of crossed aldol condensation, occurs between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org This reaction is crucial for synthesizing chalcones and related compounds. nih.govresearchgate.net In the context of indole-3-carboxaldehydes, they can react with ketones, such as acetophenones, under basic conditions (e.g., sodium hydroxide) to form indole-chalcone hybrids. nih.govresearchgate.net Mechanochemical methods, like ball-milling, have been shown to be an efficient and eco-friendly alternative to conventional solution-based approaches for these condensations. researchgate.net

Table 1: Examples of Condensation Reactions

Reaction TypeReactant 2Typical CatalystGeneral ProductReference
Knoevenagel CondensationActive Methylene Compound (e.g., Malononitrile)Piperidine(E)-2-((5-Methoxy-4-methyl-1H-indol-3-yl)methylene)malononitrile bas.bgbeilstein-journals.org
Claisen-Schmidt CondensationKetone (e.g., Acetophenone)NaOH or KOH(E)-3-(5-Methoxy-4-methyl-1H-indol-3-yl)-1-phenylprop-2-en-1-one nih.govresearchgate.net

Formation of Schiff Bases and Their Derivatives

The reaction of the aldehyde group of this compound with primary amines leads to the formation of Schiff bases, also known as imines. ijpbs.comresearchgate.net This condensation reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the characteristic carbon-nitrogen double bond (azomethine group). eijppr.com

The synthesis is often carried out by refluxing the indole-3-carboxaldehyde (B46971) with a primary amine in a solvent like ethanol, sometimes with a catalytic amount of acid. A wide variety of amines can be used, including aliphatic and aromatic amines, as well as amino acids, leading to a diverse range of Schiff base derivatives. ijpbs.comnih.gov These Schiff bases are important intermediates in organic synthesis and can be further modified or used as chelating agents for metal complexes. ijpbs.comresearchgate.net

Table 2: Synthesis of Schiff Bases

Amine ReactantReaction ConditionsResulting Schiff BaseReference
1,4-DiaminobutaneReflux in ethanolN,N'-Bis((5-methoxy-4-methyl-1H-indol-3-yl)methylene)butane-1,4-diamine ijpbs.com
L-HistidineCondensation reactionSchiff base of this compound and L-histidine nih.gov
m-Aminobenzoic acidCondensation reaction3-(((5-Methoxy-4-methyl-1H-indol-3-yl)methylene)amino)benzoic acid researchgate.net

Reduction and Oxidation Reactions of the Formyl Group

The formyl group at the C-3 position is readily susceptible to both reduction and oxidation, providing access to the corresponding alcohol and carboxylic acid derivatives, respectively. ekb.egresearchgate.net

Reduction: The aldehyde can be reduced to a primary alcohol, (5-methoxy-4-methyl-1H-indol-3-yl)methanol. This transformation is typically achieved using common reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Oxidation: Oxidation of the aldehyde yields 5-methoxy-4-methyl-1H-indole-3-carboxylic acid. Aldehyde oxidases, which are molybdenum-containing enzymes, are known to catalyze the conversion of aldehydes to carboxylic acids in biological systems. nih.gov In a laboratory setting, various oxidizing agents can be employed for this purpose. For instance, Arabidopsis ALDEHYDE OXIDASE1 (AAO1) has been shown to function in the oxidation of indole-3-carbaldehyde to indole-3-carboxylic acid. nih.govresearchgate.net

C–C and C–N Coupling Reactions Involving the Carbonyl Group

The carbonyl group of indole-3-carboxaldehydes is a key precursor for various C–C and C–N bond-forming reactions. ekb.egresearchgate.net

Wittig Reaction: The Wittig reaction provides a pathway to synthesize alkenes from aldehydes. researchgate.netnih.gov This reaction involves the use of a phosphonium (B103445) ylide, which reacts with the aldehyde to form an alkene and triphenylphosphine (B44618) oxide. nih.gov Intramolecular Wittig reactions of indole-7-carbaldehydes with reagents like dimethyl acetylenedicarboxylate (B1228247) and triphenylphosphine have been used to synthesize pyrroloquinolines. arkat-usa.org

Henry Reaction: The Henry reaction, or nitroaldol reaction, involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. This reaction is a valuable method for forming C-C bonds and producing β-nitro alcohols, which are versatile synthetic intermediates.

Substitutions and Modifications on the Indole Ring System

Beyond the reactivity of the aldehyde group, the indole ring itself can be functionalized, particularly at the nitrogen atom.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the indole ring possesses a lone pair of electrons and can act as a nucleophile, allowing for alkylation and acylation reactions.

N-Alkylation: The hydrogen atom on the indole nitrogen can be substituted with an alkyl group. This is typically achieved by treating the indole with a base, such as sodium hydride (NaH), to form the indolide anion, which then reacts with an alkyl halide (e.g., benzyl (B1604629) bromide or iodomethane). beilstein-journals.orgrsc.org This reaction allows for the introduction of a variety of alkyl substituents at the N-1 position. rsc.org

N-Acylation: Similarly, an acyl group can be introduced at the indole nitrogen. While acylation of indoles can sometimes occur at the C-3 position due to higher electron density, selective N-acylation can be achieved under specific conditions. beilstein-journals.org One method involves using thioesters as a stable acyl source in the presence of a base. beilstein-journals.org Another approach is the reaction with an acyl chloride, such as chloroacetyl chloride, in the presence of a base like triethylamine. derpharmachemica.com

Table 3: N-Substitution Reactions

Reaction TypeReagentBaseGeneral ProductReference
N-AlkylationAlkyl Halide (e.g., Iodomethane)NaH1-Alkyl-5-methoxy-4-methylindole-3-carboxaldehyde beilstein-journals.orgrsc.org
N-AcylationAcyl Chloride (e.g., Chloroacetyl chloride)Triethylamine1-Acyl-5-methoxy-4-methylindole-3-carboxaldehyde derpharmachemica.com
N-AcylationThioesterCs₂CO₃1-Acyl-5-methoxy-4-methylindole-3-carboxaldehyde beilstein-journals.org

Directed Ortho Metalation and Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Directed ortho metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. wikipedia.org In this reaction, a directing metalation group (DMG) guides the deprotonation of the adjacent ortho position by a strong base, typically an organolithium reagent. The resulting lithiated intermediate can then react with various electrophiles. For indole derivatives, the N-H proton is the most acidic and is typically protected before C-H lithiation. Common protecting groups that can also act as DMGs include carbamates and triisopropylsilyl (TIPS) groups.

In the case of a protected this compound, the methoxy (B1213986) group at the C5 position can act as a directing group. However, the relative directing ability of different groups on the indole ring must be considered. The order of directing ability for common indole substituents is a critical factor in predicting the regioselectivity of the metalation. uwindsor.ca Generally, groups on the benzene (B151609) ring of the indole are known to direct metalation to specific positions. The methoxy group is a well-established DMG, capable of directing lithiation to an adjacent position. wikipedia.orgorganic-chemistry.org

Following successful ortho-lithiation, the resulting organometallic intermediate can participate in various cross-coupling reactions. The Suzuki-Miyaura cross-coupling reaction is a widely used method for forming carbon-carbon bonds, typically involving the reaction of an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base. lmaleidykla.ltlibretexts.org

While specific literature detailing the directed ortho metalation and subsequent Suzuki-Miyaura coupling directly on this compound is not extensively available, the general principles of these reactions are broadly applicable to substituted indoles. For a hypothetical Suzuki-Miyaura coupling, a halogenated derivative of this compound would be reacted with an arylboronic acid. Microwave-assisted Suzuki-Miyaura couplings have been shown to be efficient for various bromo-indole derivatives, significantly shortening reaction times and often improving yields. lmaleidykla.lt

Table 1: General Parameters for Suzuki-Miyaura Cross-Coupling of Bromo-Indole Derivatives

ParameterDescription
Indole Substrate A bromo-substituted indole derivative (e.g., 5-bromo- or 6-bromo-indole)
Boronic Acid Various aryl- or heteroarylboronic acids
Catalyst Palladium catalysts such as Pd(PPh₃)₄ or PdCl₂(dppf)
Base Inorganic bases like K₂CO₃, Cs₂CO₃, or Na₂CO₃
Solvent Typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water. Ethanol can also be used, particularly in microwave-assisted reactions. lmaleidykla.lt
Reaction Conditions Conventional heating or microwave irradiation. Microwave conditions often lead to faster reactions and higher yields. lmaleidykla.lt

Halogenation and Arylation of the Indole Core

The introduction of halogen atoms onto the indole core is a crucial step for further functionalization, such as in cross-coupling reactions. The electron-rich nature of the indole ring makes it susceptible to electrophilic substitution. The position of halogenation is influenced by the existing substituents on the ring. For this compound, the activating methoxy and methyl groups, along with the deactivating carboxaldehyde group, will influence the regioselectivity of the reaction. The C2, C6, and C7 positions are potential sites for electrophilic attack.

Common halogenating agents include N-bromosuccinimide (NBS) for bromination and N-chlorosuccinimide (NCS) for chlorination. The choice of solvent and reaction conditions can also affect the outcome of the halogenation.

Arylation of the indole core can be achieved through several methods, including transition metal-catalyzed cross-coupling reactions. Direct C-H arylation has emerged as a powerful and atom-economical method for this transformation. lookchem.comresearchgate.net This approach avoids the need for pre-functionalization of the indole ring with a halogen or organometallic group. Palladium and rhodium catalysts are commonly employed for the direct arylation of indoles with aryl halides or their equivalents. lookchem.com The regioselectivity of direct C-H arylation can be controlled by the use of directing groups on the indole nitrogen. researchgate.net For N-unsubstituted indoles, arylation often occurs at the C2 or C3 position. However, with appropriate directing groups, arylation at other positions, such as C4, C5, C6, or C7, can be achieved. lookchem.comresearchgate.net

While specific studies on the halogenation and arylation of this compound are not prominent in the available literature, the general methodologies for indole functionalization provide a framework for how these transformations could be approached.

Molecular Hybridization and Derivatization Strategies

Molecular hybridization involves combining two or more pharmacophores into a single molecule to create a new chemical entity with potentially enhanced biological activity or a modified pharmacological profile. This compound is an excellent starting material for such strategies due to the reactive aldehyde group.

Integration with Other Bioactive Scaffolds (e.g., Coumarins, Chalcones, Triazoles, Thiophenes)

Coumarins: Coumarin-indole hybrids have been synthesized and evaluated for various biological activities. nih.govresearchgate.net A common synthetic route involves a one-pot reaction of a 4-hydroxycoumarin, an indole, and a benzaldehyde (B42025) derivative. nih.gov In the context of this compound, it could be envisioned to first be reduced to the corresponding alcohol and then coupled with a suitable coumarin (B35378) precursor, or alternatively, the indole nucleus itself could be reacted with a coumarin aldehyde.

Chalcones: Chalcones are α,β-unsaturated ketones that form the central core for a variety of important biological compounds. Indole-chalcone hybrids are readily synthesized via the Claisen-Schmidt condensation of an indole-3-carboxaldehyde with an appropriate acetophenone (B1666503) derivative in the presence of an acid or base catalyst. nih.govpreprints.org This reaction is directly applicable to this compound, allowing for the synthesis of a diverse library of hybrid compounds. nih.govpreprints.org Microwave-assisted synthesis has been shown to be a rapid and efficient method for preparing indole-chalcones. preprints.org

Triazoles: Triazole rings are important pharmacophores found in numerous approved drugs. The synthesis of indole-triazole hybrids can be achieved through multi-step sequences. nih.govmdpi.com A common approach involves the conversion of the indole-3-carboxaldehyde to an intermediate that can undergo a click reaction (a copper-catalyzed azide-alkyne cycloaddition) or other cyclization reactions to form the triazole ring. nih.govfrontiersin.org

Thiophenes: Thiophene (B33073) is another privileged heterocyclic scaffold in medicinal chemistry. The synthesis of thiophene-indole hybrids can be approached in various ways. For instance, a thiophene derivative containing a suitable functional group could be coupled with the indole core. Alternatively, the thiophene ring can be constructed onto the indole scaffold through cyclization reactions. researchgate.net

Table 2: General Synthetic Strategies for Indole Hybrids

Bioactive ScaffoldGeneral Synthetic Method
Coumarin One-pot reaction of 4-hydroxycoumarin, an indole, and a benzaldehyde derivative. nih.gov
Chalcone Claisen-Schmidt condensation of an indole-3-carboxaldehyde with an acetophenone derivative. nih.govpreprints.org
Triazole Multi-step synthesis often involving the formation of an azide (B81097) or alkyne intermediate from the indole, followed by a cycloaddition reaction. nih.govmdpi.com
Thiophene Construction of the thiophene ring onto the indole scaffold via cyclization reactions, or coupling of pre-functionalized indole and thiophene derivatives. researchgate.net

Isomerization Studies of Oxime Derivatives (e.g., anti-to-syn isomerization)

The aldehyde functionality of this compound can be readily converted to an oxime by reaction with hydroxylamine (B1172632). Oximes can exist as two geometric isomers, syn and anti (also referred to as Z and E isomers). The study of the isomerization between these forms is important as different isomers can exhibit different biological activities and chemical properties.

Research on N-substituted indole-3-carboxaldehyde oximes has shown that the isomerization from the anti to the syn isomer can be influenced by factors such as the presence of acid and the nature of substituents on the indole ring. nih.govmdpi.com Specifically, for oximes with electron-donating substituents on the indole nitrogen, such as a methoxy group, the anti-to-syn isomerization has been observed under acidic conditions. nih.govmdpi.com

In a study on the mechanochemical synthesis of N-substituted indole-3-carboxaldehyde oximes, it was found that for 1-methoxyindole-3-carboxaldehyde oxime, the presence of residual acid from the hydroxylamine hydrochloride reagent could catalyze the isomerization from the initially formed anti isomer to the syn isomer. nih.govmdpi.com The stability of the anti isomers of indole-3-carbaldehyde oxime derivatives is known to be considerably low in an acidic medium, making the isomerization to the syn product highly favorable. nih.govresearchgate.net

Further investigations have explored the effect of pH on the isomerization process. Reactions carried out under acidic conditions favored the formation of the syn isomer, while neutral conditions led to the isolation of the anti isomer. nih.gov

Table 3: Isomerization of 1-Methoxyindole-3-carboxaldehyde Oxime

ConditionPredominant IsomerObservationsReference
Acidic (in solution) antiAcidic isomerization of pure isomers in solution resulted in the formation of the anti isomer. nih.govmdpi.com
Acidic (solid state) synThe prevalence of the syn isomer was observed in the solid state under acidic conditions, potentially due to residual acid from the synthesis. nih.govmdpi.com
Neutral (synthesis) antiSynthesis under neutral conditions allows for the isolation of the less stable anti isomer. nih.gov

The study of such isomerizations is crucial for understanding the chemical behavior of these derivatives and for the targeted synthesis of a specific isomer for biological evaluation.

Advanced Spectroscopic and Analytical Characterization Methodologies in Indole Research

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 5-Methoxy-4-methylindole-3-carboxaldehyde. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H NMR and ¹³C NMR spectra, the precise placement of each atom and functional group within the indole (B1671886) scaffold can be determined.

While specific experimental NMR data for this compound is not detailed in the available literature, analysis of closely related compounds allows for the prediction of its spectral characteristics. For instance, ¹H NMR spectra of substituted indole-3-carboxaldehydes typically show a characteristic singlet for the aldehydic proton at a downfield chemical shift, often around 10.0 ppm rsc.org. The protons on the aromatic rings would appear in the range of 7.0-8.5 ppm, with their specific shifts and splitting patterns dictated by the substitution pattern rsc.org. The methoxy (B1213986) and methyl group protons would appear as sharp singlets in the upfield region of the spectrum.

Similarly, ¹³C NMR spectroscopy provides crucial information about the carbon framework. The carbonyl carbon of the aldehyde is typically observed significantly downfield, often in the range of 184-188 ppm rsc.org. Aromatic carbons and carbons of the indole ring system resonate between 100-155 ppm, while the methyl and methoxy carbons would appear at much higher field strengths rsc.org. Spectrometers operating at high frequencies, such as 400 MHz or 500 MHz, are commonly used to record these spectra, often using deuterated solvents like CDCl₃ or DMSO-d₆ rsc.orgnih.gov.

Mass Spectrometry (MS, LC-MS, HRMS) for Molecular Identity and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural insights through fragmentation analysis. For this compound (C₁₁H₁₁NO₂), the predicted monoisotopic mass is 189.07898 Da uni.lu.

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental formula. Techniques like Electrospray Ionization (ESI) are often coupled with liquid chromatography (LC-MS) to analyze samples, which would typically show the protonated molecule [M+H]⁺ at m/z 190.08626 uni.lu.

The fragmentation pattern in MS provides a fingerprint of the molecule. For aromatic aldehydes, common fragmentation includes the loss of a hydrogen atom (M-1) or the formyl group (M-29, loss of CHO) miamioh.edu. In the case of this compound, fragmentation could also involve the methoxy group. The study of fragmentation pathways of similar structures, like 4-hydroxy-3-methoxybenzaldehyde, reveals characteristic losses of methyl radicals (CH₃) followed by carbon monoxide (CO), which can help in interpreting the spectrum of the target compound.

Predicted Mass Spectrometry Data for this compound Adducts uni.lu
Adduct TypeCalculated m/zPredicted Collision Cross Section (CCS) (Ų)
[M+H]⁺190.08626137.7
[M+Na]⁺212.06820149.3
[M-H]⁻188.07170140.8
[M+K]⁺228.04214145.5
[M]⁺189.07843141.3

Infrared Spectroscopy (IR, FT-IR) for Functional Group Identification

Infrared (IR) spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would exhibit several characteristic absorption bands.

Key expected vibrational frequencies include:

N-H Stretch: A moderate to sharp band around 3300-3400 cm⁻¹, characteristic of the indole amine.

C-H Stretch (Aromatic and Alkyl): Bands typically appearing just above 3000 cm⁻¹ for the aromatic C-H bonds and just below 3000 cm⁻¹ for the methyl C-H bonds.

C=O Stretch (Aldehyde): A strong, sharp absorption band in the region of 1650-1700 cm⁻¹, which is highly characteristic of the carbonyl group of the aldehyde.

C=C Stretch (Aromatic): Multiple bands in the 1450-1600 cm⁻¹ region corresponding to the vibrations of the benzene (B151609) and pyrrole (B145914) rings.

C-O Stretch (Methoxy Ether): A distinct band typically found in the 1050-1250 cm⁻¹ range, indicating the presence of the methoxy group.

These characteristic peaks, available from spectral databases, help to quickly confirm the presence of the key functional groups within the molecule chemicalbook.comnih.gov.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure for this compound has not been reported in the searched literature, studies on similar indole derivatives, such as 1H-indole-3-carbaldehyde, demonstrate the utility of this method nih.govnih.gov. For such compounds, X-ray analysis reveals the planarity of the indole ring system and the conformation of the carboxaldehyde substituent nih.gov. It also elucidates intermolecular forces, such as hydrogen bonding (e.g., N–H⋯O), which dictate the packing of molecules in the crystal lattice nih.gov. In substituted indoles, analysis can show how different functional groups influence crystal packing and intermolecular contacts, including π–π stacking interactions mdpi.com. A successful crystallographic analysis of this compound would provide unequivocal proof of its structure and stereochemistry.

Chromatographic Techniques for Separation, Isolation, and Purity Assessment (e.g., TLC, Column Chromatography)

Chromatographic techniques are essential for the separation, purification, and assessment of purity of organic compounds. Thin Layer Chromatography (TLC) and column chromatography are standard methods used in indole research nih.govmissouri.edu.

Thin Layer Chromatography (TLC) is a rapid and inexpensive analytical technique used to monitor the progress of reactions, identify compounds in a mixture, and determine the appropriate solvent system for column chromatography youtube.comlibretexts.org. For indole derivatives, silica gel is a common stationary phase miamioh.edu. The separation is based on the differential partitioning of the compound between the stationary phase and a mobile phase missouri.edumiamioh.edu. The retention factor (Rf value) obtained from TLC can help predict the elution behavior in column chromatography youtube.com.

Column Chromatography is a preparative technique used to isolate and purify larger quantities of a compound from a mixture missouri.edulibretexts.org. The same principles of stationary and mobile phases as in TLC apply. The mixture is loaded onto the top of a column packed with a solid adsorbent (like silica gel), and a solvent (eluent) is passed through the column libretexts.org. Components of the mixture travel down the column at different rates depending on their polarity and affinity for the adsorbent, allowing for their separation and collection in fractions. This method is crucial for obtaining this compound in high purity after its synthesis.

Radiochemical Purity and In Vitro Stability Studies for Bioimaging Applications

Indole derivatives are sometimes used as precursors for synthesizing radiolabeled probes for bioimaging techniques like Positron Emission Tomography (PET) . For such applications, ensuring the radiochemical purity and stability of the final radiotracer is critical.

Radiochemical Purity refers to the proportion of the total radioactivity in a sample that is present in the desired chemical form. It is typically assessed using radio-chromatography methods, such as radio-TLC or radio-HPLC. These techniques separate the desired radiolabeled compound from any radioactive impurities, like unreacted radioisotopes (e.g., free radioiodide) or radiolabeled byproducts nih.gov. A high radiochemical purity (often >95% or >99%) is essential for accurate imaging and minimizing off-target radiation exposure nih.gov.

In Vitro Stability studies are performed to ensure that the radiolabeled compound remains intact under physiological conditions. The radiotracer is incubated in relevant biological media, such as physiological saline or rat serum, at 37°C for various time periods nih.gov. Aliquots are taken at different time points and analyzed by radio-chromatography to quantify any degradation. High stability is crucial for a probe to reach its biological target in vivo without breaking down into other radioactive species that could confound the imaging results nih.gov.

Computational Chemistry and Theoretical Studies of 5 Methoxy 4 Methylindole 3 Carboxaldehyde and Its Derivatives

Molecular Modeling for Conformational Analysis and Binding Site Prediction

Molecular modeling is a crucial first step in understanding the three-dimensional structure and flexibility of 5-Methoxy-4-methylindole-3-carboxaldehyde. The conformational landscape of indole-3-carboxaldehyde (B46971) derivatives is primarily determined by the orientation of the aldehyde group relative to the indole (B1671886) ring.

Conformational analysis of related molecules, such as 1-(arylsulfonyl)indole-3-carbaldehyde, has been performed using Density Functional Theory (DFT) and Intrinsic Reaction Coordinate (IRC) calculations. These studies revealed that the rotational barrier around the S-N bond is relatively low, in the range of 2.5–5.5 kcal/mol, suggesting the possibility of multiple conformers. nih.gov For this compound, the key dihedral angle is the one defining the rotation of the C3-carboxaldehyde bond. The planarity of this group with the indole ring is crucial for conjugation and electronic properties. The presence of substituents at the C4 and C5 positions can influence the preferred conformation. The 4-methyl group may introduce steric hindrance that affects the orientation of the adjacent 5-methoxy group and the 3-carboxaldehyde moiety.

In solid-state crystal structures of related compounds, the aldehyde group is often found to be nearly co-planar with the indole ring, which maximizes π-conjugation. nih.gov However, in solution, multiple conformations may exist in equilibrium. Computational studies can predict the relative energies of these conformers, providing insight into the most stable geometries. For instance, DFT calculations on indole-3-carbaldehyde semicarbazone derivatives have shown that the cisE geometrical configuration is the most stable conformer in both gas and liquid phases.

Molecular modeling also aids in predicting potential binding sites on target proteins. By analyzing the molecule's shape, volume, and electrostatic surface potential, researchers can identify key pharmacophoric features. These features—such as hydrogen bond donors (the indole N-H), hydrogen bond acceptors (the carbonyl oxygen and methoxy (B1213986) oxygen), and hydrophobic regions (the indole ring and methyl group)—are essential for molecular recognition by a biological target.

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to investigate the electronic properties of indole derivatives. researchgate.net These methods provide detailed information about molecular orbitals, charge distribution, and reactivity, which are fundamental to understanding a molecule's behavior.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding electronic transitions and reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability and reactivity. researchgate.net For substituted indoles, electron-donating groups like methoxy (-OCH₃) and methyl (-CH₃) are known to raise the HOMO energy level, while electron-withdrawing groups like carboxaldehyde (-CHO) lower the LUMO energy. rsc.org This combined effect in this compound is expected to result in a relatively small HOMO-LUMO gap, indicating higher reactivity and potential for charge transfer interactions within the molecule. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic regions. nih.gov For indole-3-carboxaldehyde derivatives, the most negative potential (red/yellow) is typically localized on the carbonyl oxygen atom, making it a prime site for electrophilic attack and hydrogen bonding. researchgate.net The indole N-H proton represents a region of positive potential (blue), indicating its role as a hydrogen bond donor. researchgate.net The methoxy and methyl groups modify this distribution, influencing the molecule's interaction with its environment.

Predicted Spectroscopic Properties: DFT calculations can accurately predict vibrational (FT-IR, Raman) and electronic (UV-Vis) spectra. worldscientific.com By calculating the vibrational frequencies and assigning them based on Potential Energy Distribution (PED), a theoretical spectrum can be generated that corresponds well with experimental data. mdpi.com Similarly, Time-Dependent DFT (TD-DFT) is used to calculate electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. researchgate.net These predictions are invaluable for confirming the structure of newly synthesized compounds.

Table 1: Representative Calculated Quantum Chemical Properties for Substituted Indoles Note: These are representative values based on studies of similar molecules. Actual values for this compound would require specific calculation.

ParameterTypical Calculated ValueSignificance
EHOMO~ -5.5 to -6.5 eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
ELUMO~ -1.5 to -2.5 eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE)~ 3.5 to 4.5 eVIndicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. researchgate.net
Dipole Moment (µ)~ 3.0 to 5.0 DebyeMeasures the overall polarity of the molecule, affecting solubility and intermolecular forces.
Chemical Hardness (η)~ 1.7 to 2.3 eVResistance to change in electron configuration; calculated from (ELUMO - EHOMO)/2.
Chemical Potential (μ)~ -3.5 to -4.5 eVEscaping tendency of electrons; calculated from (EHOMO + ELUMO)/2. A negative value indicates stability. researchgate.net

Molecular Docking Studies for Ligand-Target Recognition (e.g., Aryl Hydrocarbon Receptor interactions)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. orientjchem.org This method is instrumental in understanding ligand-receptor interactions at a molecular level and is a cornerstone of structure-based drug design. The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that is a known target for various indole derivatives. bohrium.comnih.gov

Studies have shown that methyl- and methoxy-substituted indoles can act as both agonists and antagonists of the human AhR. nih.gov Docking simulations suggest that these ligands bind within the same PAS-B ligand-binding domain but may adopt unique binding modes that determine their functional activity (agonist vs. antagonist). researchgate.net

For a molecule like this compound, docking into the AhR ligand-binding pocket would likely involve key interactions:

Hydrogen Bonding: The carbonyl oxygen of the aldehyde and the oxygen of the methoxy group can act as hydrogen bond acceptors, while the indole N-H can act as a hydrogen bond donor. These interactions with key residues in the binding pocket (e.g., Ser365, Gln383) are critical for affinity. bohrium.com

π-π Stacking: The planar indole ring can form favorable π-π stacking or T-stacking interactions with aromatic residues in the binding site, such as tyrosine and phenylalanine.

Hydrophobic Interactions: The methyl group at the C4 position and the benzene (B151609) portion of the indole ring can engage in hydrophobic interactions with nonpolar residues, further stabilizing the ligand-protein complex.

Computational docking allows for the prediction of binding affinity, often expressed as a docking score or binding free energy (ΔG). By comparing the docking scores of a series of indole derivatives, researchers can build structure-activity relationships (SAR) to guide the design of more potent and selective ligands. nih.gov

Table 2: Key Amino Acid Residues in the AhR Ligand Binding Domain (LBD) and Their Potential Interactions with Indole Ligands Source: Based on findings from multiple AhR docking studies.

Residue (Human AhR)Potential Interaction TypeInteracting Ligand Moiety
His291, Tyr322π-π StackingIndole aromatic ring
Ser365, Gln383Hydrogen BondCarbonyl oxygen, Methoxy oxygen
Phe295, Met340, Met348Hydrophobic/van der WaalsIndole ring, Methyl group
Cys333Hydrophobic/van der WaalsIndole ring

In Silico Screening and Virtual Library Design for Indole-Based Compounds

In silico or virtual screening is a cost-effective and rapid computational approach to identify promising hit compounds from large chemical databases. acs.orgmdpi.com This method is particularly valuable for exploring the chemical space around a privileged scaffold like indole. The process generally involves two main approaches: ligand-based virtual screening (LBVS) and structure-based virtual screening (SBVS). nih.gov

Virtual Library Design: The process begins with the design of a virtual library of indole-based compounds. This can be achieved by enumerating various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at different positions on the this compound scaffold. The goal is to create a diverse set of molecules with a range of physicochemical properties. mdpi.com Diversity-oriented synthesis (DOS) strategies are often employed conceptually to design libraries that cover a wide area of chemical space. mdpi.com

Screening Workflow:

Database Preparation: A large library of compounds, either commercially available or virtually enumerated, is prepared. This can range from thousands to millions of molecules.

Filtering: The library is filtered based on physicochemical properties to select for "drug-like" molecules. Common filters include Lipinski's Rule of Five and ADME (Absorption, Distribution, Metabolism, and Excretion) property predictions. acs.org

Docking/Screening:

In SBVS , the filtered library is docked into the binding site of a target protein (like AhR). The compounds are then ranked based on their predicted binding affinity (docking score). nih.govfrontiersin.org

In LBVS , a model is built based on a set of known active ligands. The library is then screened to find molecules that have a high similarity (in terms of shape, pharmacophore, or other properties) to the active compounds. acs.orgnih.gov

Hit Selection and Validation: The top-ranking compounds ("hits") from the virtual screen are selected for visual inspection of their binding poses and then for experimental validation through biological assays. acs.org

This in silico approach has been successfully used to identify novel indole derivatives with a range of biological activities, including inhibitors of enzymes like DNA gyrase and the main protease of SARS-CoV-2. acs.orgnih.gov By leveraging computational power, researchers can efficiently navigate the vast chemical space of indole derivatives to discover new lead compounds for drug development.

Biological and Pharmacological Investigations of 5 Methoxy 4 Methylindole 3 Carboxaldehyde Derivatives

Anticancer and Antitumor Activities

The indole (B1671886) nucleus is a privileged scaffold in medicinal chemistry, and modifications, such as the inclusion of methoxy (B1213986) and carboxaldehyde groups, have led to the development of potent anticancer agents. Derivatives of 5-methoxy-4-methylindole-3-carboxaldehyde have been synthesized and evaluated for various mechanisms of antitumor activity. The parent compound, 5-methoxyindole-3-carboxaldehyde (B80102), often serves as a crucial starting material or reactant for creating more complex molecules with therapeutic potential. sigmaaldrich.comsigmaaldrich.com

A key strategy in cancer immunotherapy is the modulation of the tumor microenvironment to overcome immune suppression. One critical enzyme in this process is Tryptophan 2,3-dioxygenase (TDO), and the related enzyme Indoleamine 2,3-dioxygenase (IDO). unamur.be These enzymes catalyze the first and rate-limiting step in the kynurenine (B1673888) pathway of tryptophan metabolism. unamur.benih.gov By degrading the essential amino acid tryptophan, these enzymes create a local environment that suppresses the activity of immune cells, such as T-lymphocytes, allowing tumors to evade immune surveillance. unamur.benih.gov

Consequently, the inhibition of TDO and IDO has emerged as a promising approach for cancer immunotherapy. nih.gov 5-Methoxyindole-3-carboxaldehyde has been identified as a key reactant in the synthesis of potent tryptophan dioxygenase inhibitors, which are being investigated as potential anticancer immunomodulators. sigmaaldrich.com By blocking TDO, these derivative compounds aim to restore local tryptophan levels, thereby reversing the immunosuppressive effects and enhancing the host's anti-tumor immune response. nih.gov The development of such inhibitors is an active area of research, with the goal of creating adjuvants for existing cancer therapies. nih.gov

The regulation of gene transcription is a fundamental cellular process that is often dysregulated in cancer. RNA Polymerase II (Pol II) is the central enzyme responsible for transcribing all protein-coding genes. Its activity is tightly controlled, in part through a process known as pausing, where Pol II temporarily stalls at the promoter region of genes. nih.gov The stability of this paused state is a key checkpoint in transcription, and its modulation can have profound effects on gene expression. nih.gov

Chemical compounds that can interfere with the function of RNA Pol II are of significant interest as potential anticancer agents. Research has shown that 5-methoxyindole-3-carboxaldehyde can be utilized as a reactant in the preparation of molecules that act as inhibitors of the C-terminal domain of RNA Polymerase II. sigmaaldrich.com By targeting this essential component of the transcriptional machinery, these derivatives can disrupt the aberrant gene expression profiles that drive cancer cell proliferation and survival.

Inducing cell death in cancer cells is the primary goal of most chemotherapies. While apoptosis is the most well-known form of programmed cell death, researchers are increasingly exploring alternative cell death pathways to overcome apoptosis resistance, a common feature of aggressive cancers. nih.gov One such non-apoptotic pathway is methuosis, a type of cell death characterized by the excessive accumulation of macropinosome-derived vacuoles, leading to the eventual rupture of the cell membrane. nih.govnih.gov

Derivatives of 5-methoxy-indole have been identified as potent inducers of methuosis. nih.gov Specifically, a compound known as MOMIPP (3-(5-methoxy-2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propene-1-one), a derivative of the 5-methoxy-indole scaffold, was found to trigger extensive cytoplasmic vacuolization and subsequent cell death in cancer cells. nih.govnih.gov The mechanism involves the disruption of endosomal trafficking, leading to the accumulation and fusion of macropinosomes. nih.gov This unique mode of action makes such compounds promising candidates for treating cancers that are refractory to apoptosis-inducing drugs, such as glioblastoma multiforme. nih.gov Other indole derivatives, such as 5-iodoindole, have also been shown to induce methuosis, suggesting this may be a broader property of certain substituted indoles. researchgate.net

The microtubule cytoskeleton is a critical component for cell division, motility, and intracellular transport, making it an established target for anticancer drugs. Agents that interfere with microtubule dynamics can arrest cells in the G2/M phase of the cell cycle, preventing mitosis and leading to cell death. beilstein-journals.org

Intriguingly, research into methuosis-inducing indole derivatives revealed a fascinating structure-activity relationship. While compounds like MOMIPP induce methuosis, certain chemical modifications to the 2-position of the indole ring redirected the cytotoxic mechanism from methuosis to microtubule disruption. nih.gov This switch in activity was accompanied by a significant increase in potency, with some analogues exhibiting cytotoxicity orders of magnitude greater than the parent compound. nih.gov This discovery suggests that the 5-methoxy-indole scaffold can be tuned to produce potent microtubule-destabilizing agents. These compounds cause the depolymerization of microtubule structures, disruption of the mitotic spindle, and subsequent cell cycle arrest, representing a new class of potent antimitotic agents. nih.govnih.gov

Derivatives based on the indole scaffold have demonstrated significant cytotoxic and anti-proliferative activity against a wide range of human cancer cell lines. The versatility of the indole structure allows for modifications that yield compounds with potent inhibitory effects against various tumor types. Studies have shown efficacy against both hormone-dependent and independent cancers. For example, various indole derivatives have shown potent activity against breast, colon, and prostate cancer cell lines. nih.gov

The table below summarizes the cytotoxic activity of various indole derivatives, including those with methoxy substitutions, against several cancer cell lines.

Cell LineCancer TypeDerivative TypeActivity (IC₅₀)
MCF-7 Breast Carcinoma5-Hydroxyindole-3-carboxylic acid ester with 4-methoxy group (Compound 5d)4.7 µM nih.gov
MCF-7 Breast Carcinoma3-Benzylidene indole-2-one (5-bromo substituted) (Compound IVa)< 10 µM nih.gov
HT-29 Colon Adenocarcinoma3-Benzylidene indole-2-one (5-bromo substituted) (Compound IVa)< 10 µM nih.gov
PC-3 Prostate CarcinomaDihydrotestosterone-derived arylpyrazolesGrowth Inhibition
DU 145 Prostate CarcinomaDihydrotestosterone-derived arylpyrazolesGrowth Inhibition
A549 Lung CarcinomaIndole-thiophene derivativesGrowth Inhibition

This table is interactive and represents a selection of findings. IC₅₀ is the half-maximal inhibitory concentration.

Antimicrobial Properties

In addition to their anticancer potential, indole derivatives are recognized for their broad-spectrum antimicrobial activities. The core indole structure is a key component of many natural and synthetic compounds that inhibit the growth of bacteria and fungi. 5-Methoxyindole-3-carboxaldehyde serves as a valuable precursor for synthesizing novel antimicrobial agents. sigmaaldrich.com

Research has demonstrated that derivatives incorporating the 5-methoxy-indole moiety exhibit significant activity against various pathogens. For instance, a study on indole-3-carbaldehyde semicarbazones, including the 5-methoxy derivative (2-((5-methoxy-1H-indol-3-yl)methylene)hydrazinecarboxamide), showed inhibitory activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. researchgate.net Other studies have synthesized indole derivatives linked to other heterocyclic structures, such as 1,2,4-triazoles and 1,3,4-thiadiazoles, resulting in compounds with potent activity against both standard and drug-resistant bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA), as well as fungal pathogens like Candida albicans and Candida krusei. nih.govmdpi.com

The table below presents the minimum inhibitory concentration (MIC) values for selected indole derivatives against various microorganisms.

Derivative TypeMicroorganismActivity (MIC in µg/mL)
Indole-triazole derivative (Compound 3d) Staphylococcus aureus3.125 - 6.25 nih.gov
Indole-triazole derivative (Compound 3d) MRSA3.125 - 6.25 nih.gov
Indole-triazole derivative (Compound 3d) Escherichia coli6.25 - 12.5 nih.gov
Indole-triazole derivative (Compound 3d) Candida albicans3.125 - 6.25 nih.gov
Indole-triazole derivative (Compound 3d) Candida krusei3.125 - 6.25 nih.gov
2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamide (Compound 1) Staphylococcus aureus100 researchgate.net
2-((5-chloro-1H-indol-3-yl)methylene)hydrazinecarboxamide (Compound 2) Staphylococcus aureus150 researchgate.net
2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one (Compound 3k) MRSA0.98 nih.gov

This table is interactive and showcases a range of antimicrobial activities. Lower MIC values indicate higher potency.

Antibacterial Activity (e.g., against Staphylococcus aureus, Escherichia coli)

Derivatives of indole-3-carboxaldehyde (B46971) have been synthesized and evaluated for their potential as antibacterial agents. One area of focus has been on Schiff base derivatives, which are formed by the condensation of the aldehyde group with various amines.

Research into Schiff base analogues of indole-3-carboxaldehyde has demonstrated their antimicrobial potential. nih.gov A study involving the synthesis of eight novel heterocyclic Schiff bases, derived from the reaction of indole-3-carboxaldehyde with different L-amino acids and aminophenols, showed notable activity against several bacterial strains, including the Gram-positive Staphylococcus aureus and the Gram-negative Pseudomonas aeruginosa. nih.gov

In a more targeted study, four indole-3-carbaldehyde semicarbazone derivatives were synthesized and tested for their in vitro antibacterial activity against Gram-positive (Staphylococcus aureus and Bacillus subtilis) and Gram-negative (Pseudomonas aeruginosa and Escherichia coli) bacteria. csic.es Among the tested compounds, 2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamide and 2-((5-chloro-1H-indol-3-yl)methylene)hydrazinecarboxamide exhibited inhibitory activity against Staphylococcus aureus and Bacillus subtilis. csic.es Notably, the derivative 2-((5-methoxy-1H-indol-3-yl)methylene)hydrazinecarboxamide, which is structurally very similar to derivatives of the target compound, showed moderate antibacterial activity. csic.es

The synthesis of indol-steroid derivatives has also been explored for antibacterial applications. nih.gov While several compounds were synthesized, only one, an indeno-indol-carbaldehyde complex, demonstrated inhibitory activity against S. aureus. nih.gov This highlights the importance of the specific substitutions on the indole core for antibacterial efficacy.

Table 1: Antibacterial Activity of Indole-3-carbaldehyde Semicarbazone Derivatives

Compound Target Bacteria Activity Reference
2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamide Staphylococcus aureus, Bacillus subtilis Inhibitory csic.es
2-((5-chloro-1H-indol-3-yl)methylene)hydrazinecarboxamide Staphylococcus aureus, Bacillus subtilis Inhibitory csic.es
2-((5-methoxy-1H-indol-3-yl)methylene)hydrazinecarboxamide Gram-positive and Gram-negative bacteria Moderate csic.es
Indeno-indol-carbaldehyde complex Staphylococcus aureus Inhibitory nih.gov

Antifungal Activity

The antifungal potential of indole derivatives, particularly Schiff bases, has been a subject of investigation. The structural diversity of Schiff bases, which can be readily modified, allows for the fine-tuning of their biological activities. taylors.edu.my

Studies on Schiff bases derived from ortho-hydroxybenzaldehyde have shown that the nature and position of substituents on the aniline (B41778) ring significantly influence their antifungal activity against various Fusarium species. taylors.edu.my This suggests that similar structural modifications to Schiff bases of this compound could yield potent antifungal agents.

A series of novel Schiff bases derived from 4-amino-5-(3,5-dimethoxy-phenyl)-4H-1,2,4-triazol-3-thiol were synthesized and evaluated for their antifungal activity against Candida albicans. arabjchem.org The results indicated that derivatives with chloro and hydroxy substitutions on the phenyl ring possessed the most promising activity, while those with methoxy substitutions did not show significant activity. arabjchem.org

Furthermore, research on other thiazole-derived Schiff base ligands has also demonstrated moderate antifungal activity against Aspergillus niger and Fusarium oxysporum. researchgate.net These findings underscore the potential of Schiff base derivatives of indole-3-carboxaldehydes as a class of compounds with tunable antifungal properties. nih.gov

Antiviral Activity (e.g., Anti-HIV)

The indole scaffold is a key component in a number of antiviral agents. Research has been conducted to evaluate derivatives of indole-3-carboxaldehyde for their ability to inhibit viral replication, particularly against the Human Immunodeficiency Virus (HIV).

A study focused on the synthesis and anti-HIV evaluation of substituted indole-3-carbaldehyde derivatives revealed that compounds with N-sulfonyl phenyl or N-phenacyl groups exhibited significant inhibition of HIV-1 integrase. indiandrugsonline.org Specifically, three compounds from the series showed notable inhibitory activity with IC50 values of less than or equal to 5.32 μM. indiandrugsonline.org One of these compounds also demonstrated significant anti-HIV activity against the HIV-1 strain IIIB. indiandrugsonline.org

In a related context, a derivative of 5-methoxyindole-3-carboxylic acid, specifically the dihydrochloride (B599025) of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole, displayed a reliable antiviral effect against SARS-CoV-2 in vitro. nih.govactanaturae.ru At a concentration of 52.0 μM, this compound completely inhibited the replication of the virus. nih.govactanaturae.ru While the core structure is slightly different from this compound, this finding highlights the potential of substituted 5-methoxyindole (B15748) derivatives as antiviral agents.

Table 2: Anti-HIV Activity of Substituted Indole-3-carbaldehyde Derivatives

Compound Type Target Activity Reference
N-sulfonyl phenyl or N-phenacyl indole-3-carbaldehydes HIV-1 Integrase Significant inhibition (IC50 ≤5.32 μM) indiandrugsonline.org
N-sulfonyl phenyl indole-3-carbaldehyde HIV-1 strain IIIB Significant anti-HIV activity indiandrugsonline.org
6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole SARS-CoV-2 Complete inhibition at 52.0 μM nih.govactanaturae.ru

Anti-leishmanial Efficacy

Leishmaniasis is a parasitic disease for which new therapeutic options are urgently needed. Indole derivatives have emerged as a promising class of compounds in the search for novel anti-leishmanial agents. nih.gov

The synthesis of 3-(alpha-azolylbenzyl)indoles has been explored as a strategy for developing new anti-leishmanial drugs. nih.gov These compounds, which are derivatives at the 3-position of the indole ring, have shown high levels of activity against Leishmania mexicana promastigotes in vitro. nih.gov Two compounds, in particular, an imidazole (B134444) and a triazole analogue, exhibited IC50 values of less than 1 μM. nih.gov Further testing of representative compounds against intracellular amastigotes also showed promising results. researchgate.net

Hybrid molecules incorporating the indole nucleus have also been investigated. For instance, triazino[5,6-b]indole hybrids have demonstrated anti-leishmanial activity. nih.gov The association of the indole scaffold with a β-lactam ring has also yielded compounds with potent activity against L. major promastigotes. nih.gov These findings suggest that derivatization of the this compound core to create such hybrid structures could be a fruitful avenue for the development of new anti-leishmanial agents.

Anti-inflammatory and Immunomodulatory Effects

Cyclooxygenase (COX) Inhibition Profiles

Cyclooxygenase (COX) enzymes are key mediators of inflammation, and their inhibition is a major strategy for treating inflammatory conditions. Indole derivatives have been extensively studied for their COX inhibitory potential. nih.govnih.govresearchgate.net

A series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives were synthesized and evaluated for their anti-inflammatory activity. nih.govnih.govresearchgate.net Several compounds in this series showed significant anti-inflammatory effects, with some being comparable to the reference drug indomethacin. nih.govnih.govresearchgate.net One of the most potent compounds was found to selectively inhibit COX-2 expression, which is desirable as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors. nih.govnih.govresearchgate.net

In another study, indole-based small molecules were investigated for their COX inhibitory profiles. mdpi.com Two compounds were identified as selective COX-1 inhibitors. mdpi.com A review of indole derivatives as COX inhibitors highlights various structural modifications that lead to potent and selective COX-2 inhibition, such as the introduction of a methyl sulfonyl group. researchgate.net

Table 3: COX Inhibition by Indole Derivatives

Derivative Class Target Activity Reference
2-(5-methoxy-2-methyl-1H-indol-3-yl) acetohydrazide derivatives COX-2 Selective inhibition nih.govnih.govresearchgate.net
Indole-based small molecules COX-1 Selective inhibition mdpi.com
Indole derivatives with methyl sulfonyl group COX-2 Potent and selective inhibition researchgate.net

Modulation of Aryl Hydrocarbon Receptor (AhR) Activity

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in regulating immune responses and inflammation. nih.gov Indole derivatives are a known class of AhR ligands.

Research on halogenated indoles has demonstrated their ability to activate AhR in a concentration-dependent manner. nih.govresearchgate.net Functional assays confirmed that these compounds induce the formation of the AhR-ARNT heterodimer and enhance the binding of AhR to the promoter region of target genes like CYP1A1. nih.govresearchgate.net Some of these halogenated indoles also exhibited anti-inflammatory properties in cell models. nih.govresearchgate.net

A multicomponent reaction platform has been developed to synthesize 6-substituted indolocarbazoles from indole 2-carboxaldehydes. nih.govepfl.ch These novel structures were identified as potent and non-cytotoxic activators of AhR. nih.govepfl.ch Furthermore, indole-3-aldehyde itself has been identified as an AhR ligand and has been investigated for its potential in treating lung inflammation via inhalation. ddl-conference.com These studies collectively indicate that derivatives of this compound could be designed to modulate AhR activity and thereby exert immunomodulatory and anti-inflammatory effects.

Neuropharmacological Applications

The unique structure of this compound, featuring both electron-donating (methoxy and methyl) and electron-withdrawing (carboxaldehyde) groups on the indole ring, makes it an attractive starting material for the development of compounds targeting the central nervous system.

Development of Fluorescent Neuroactive Probes for Brain Imaging

While direct studies on fluorescent probes derived specifically from this compound are not extensively documented in publicly available literature, the parent compound, 5-Methoxyindole-3-carboxaldehyde, is recognized as a key reactant in the preparation of fluorescent neuroactive probes for brain imaging. sigmaaldrich.comsigmaaldrich.com The indole scaffold, in general, is a common feature in fluorescent molecules designed to visualize pathological hallmarks of neurodegenerative diseases, such as the neurofibrillary tangles seen in Alzheimer's disease. The inherent fluorescence of the indole ring can be modulated and enhanced through chemical modifications, making its derivatives promising candidates for the development of novel imaging agents. The introduction of the 4-methyl group in the target compound could potentially influence the photophysical properties and binding affinities of such probes.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes in the metabolism of monoamine neurotransmitters and are significant targets in the treatment of depression and neurodegenerative disorders like Parkinson's disease. nih.govnih.govdrugs.comwikipedia.org The indole nucleus is a key structural feature in many known MAO inhibitors. nih.govnih.gov Research into various indole derivatives has revealed potent inhibitory activity against both MAO isoforms.

For instance, studies on pyrrolo[3,4-f]indole-5,7-dione derivatives have identified compounds with submicromolar IC50 values for MAO inhibition, indicating high potency. sigmaaldrich.com Another study on N-substituted indole-based analogues identified compounds with high selectivity towards MAO-B. sigmaaldrich.com Although direct research on the MAO inhibitory properties of this compound derivatives is limited, the structural similarities to other active indole compounds suggest that its derivatives could also exhibit significant MAO inhibitory activity. The electronic properties conferred by the methoxy and methyl groups at the 5- and 4-positions, respectively, could play a crucial role in the binding affinity and selectivity of these potential inhibitors.

Other Emerging Therapeutic Activities

Beyond neuropharmacology, derivatives of this compound are being explored for a range of other therapeutic applications, underscoring the versatility of this chemical scaffold.

Antiandrogenic Agents

Antiandrogens are substances that prevent or inhibit the biological effects of androgens, the male sex hormones, and are crucial in managing conditions like prostate cancer. sigmaaldrich.com The indole scaffold serves as a valuable template for designing androgen receptor (AR) antagonists. 5-Methoxyindole-3-carboxaldehyde has been utilized as a reactant in the synthesis of antiandrogens. sigmaaldrich.comsigmaaldrich.com While specific studies on the antiandrogenic activity of this compound derivatives are not widely reported, the general applicability of the indole structure in this therapeutic area suggests that its derivatives are promising candidates for further investigation.

Anthelmintic and Anti-plasmodial Potentials

The development of new drugs against parasitic diseases like helminthiasis and malaria remains a global health priority. Schiff bases, formed by the condensation of an aldehyde with a primary amine, have demonstrated a broad spectrum of biological activities, including anthelmintic and anti-plasmodial effects. nih.gov

Derivatives of indole-3-carboxaldehyde, particularly thiosemicarbazones, have shown potential as anthelmintic agents. nih.gov For example, a study on quinoline-6-carboxylic acid derivatives, which share some structural similarities with indole systems, identified a compound with a methoxyphenyl substituent that exhibited significant ovicidal and larvicidal properties against Haemonchus contortus and was also active in an in vivo model against Heligmosomoides polygyrus/bakeri. nih.gov

Furthermore, metal complexes of Schiff bases derived from indole-3-carboxaldehyde have been investigated for their anti-plasmodial activity. nih.govijpbs.com One study on a copper-cinchonine complex demonstrated significant parasitemia suppression against a chloroquine-resistant strain of Plasmodium falciparum in vitro. nih.gov Although direct studies on this compound derivatives are scarce, the demonstrated activity of related indole-based Schiff bases and their metal complexes suggests that this is a promising area for future research. The table below illustrates the anti-plasmodial activity of a related metallo-complex.

CompoundConcentration (µg/mL)Parasitemia Suppression (%)
CinCu 3081.58
10>60
3.33>60
1.11>60
Chloroquine 2.595.8
0.83>82.8
0.27>82.8
Data adapted from a study on a chloroquine-resistant P. falciparum W2 strain. nih.gov

Muscle Relaxant Properties

Some indole derivatives have been investigated for their potential as muscle relaxants. nih.gov For example, a study on 3',4',7,8-tetrahydroxy-3-methoxyflavone isolated from Pistacia chinensis demonstrated significant dose- and time-dependent muscle relaxant effects in both inclined plane and traction models. nih.gov While this compound is a flavone (B191248) and not an indole, it highlights the potential for methoxy-substituted aromatic compounds to possess muscle relaxant properties. Research on a series of 3-(aminoacyl)-1-[[[5-(substituted phenyl)-2-furanyl]methylene]amino]-2,4-imidazolidinediones also showed skeletal muscle relaxant activity. nih.gov Given the structural diversity of compounds exhibiting muscle relaxant effects, derivatives of this compound could be explored for this therapeutic application, although direct evidence is currently lacking.

In Vivo Biological Evaluation and Pharmacokinetic Studies (e.g., Blood Clearance, Biodistribution)

Investigations into MMINA revealed its influence on biochemical markers in the blood and its distribution across various organs. nih.gov Following administration in a rodent model, the compound's presence and effects were noted in the liver, kidney, heart, and brain, indicating its systemic distribution. nih.govresearchgate.net This suggests that derivatives of 5-methoxyindole-3-carboxaldehyde have the capacity to cross biological barriers and reach different tissues.

In a study evaluating the protective effects of MMINA against cisplatin-induced organ damage, the compound was found to normalize plasma levels of certain biochemical enzymes. nih.gov A notable observation was the significant decrease in the population of CD4+COX-2, STAT3, and TNF-α cells in whole blood following MMINA administration. nih.gov Furthermore, the study reported the downregulation of inflammatory protein expression in the liver, kidney, heart, and brain, which implies the compound's distribution to and activity within these organs. nih.govresearchgate.net

Pharmacokinetic studies on other 5-methoxyindole derivatives, such as 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), have demonstrated that these molecules are readily detected in the brain after administration in mice, with brain concentrations increasing with the dose. nih.gov This further supports the notion that the 5-methoxyindole scaffold can facilitate brain penetration.

The following tables summarize the qualitative biodistribution and observed in vivo effects of the closely related analog MMINA.

Table 1: Observed In Vivo Effects of MMINA in a Rodent Model

Biological Fluid/TissueObserved EffectReference
Whole BloodSignificant decrease in CD4+COX-2, STAT3, and TNF-α cell populations. Normalization of biochemical enzymes. nih.gov

Table 2: Qualitative Biodistribution of MMINA Based on Downregulation of Inflammatory Markers

OrganEvidence of DistributionReference
LiverDownregulation of the expression of regulatory factors involved in inflammation. nih.govresearchgate.net
KidneyDownregulation of the expression of regulatory factors involved in inflammation. nih.govresearchgate.net
HeartDownregulation of the expression of regulatory factors involved in inflammation. nih.govresearchgate.net
BrainDownregulation of the expression of regulatory factors involved in inflammation. nih.govresearchgate.net

It is important to note that these findings are based on a structurally similar compound and that the specific pharmacokinetic profile of this compound and its derivatives could differ. Further research is required to determine the precise blood clearance rates, half-life, and quantitative biodistribution of this specific molecule.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Investigation of Substituent Effects on Biological Potency and Selectivity

The potency and selectivity of indole-based compounds are highly dependent on the nature and position of substituents on the indole (B1671886) ring.

The placement of methoxy (B1213986) and methyl groups on the indole scaffold is a critical determinant of biological activity. While direct studies on 5-Methoxy-4-methylindole-3-carboxaldehyde are limited, research on related methoxyindoles provides valuable insights. The electron-donating nature of the methoxy group generally enhances the electron density of the indole ring, which can influence its interaction with biological targets. chim.it The position of the methoxy group can significantly affect the molecule's conformational stability and electronic properties. hhu.dethedelocalizedchemist.com For instance, studies on different methoxyindole isomers have shown that the relative energies of conformers and the barriers to their interconversion are strongly dependent on the methoxy group's location. hhu.dethedelocalizedchemist.com

The methyl group at the 4-position introduces steric and electronic effects. It can influence the orientation of the methoxy group and may create specific interactions within a receptor's binding pocket. In other indole series, the presence and position of a methyl group have been shown to impact biological activity, sometimes weakening it by introducing steric hindrance. mdpi.com

Table 1: Predicted Physicochemical Properties of Methoxyindole Isomers

CompoundConformerRelative Energy (cm⁻¹)
4-Methoxyindolesyn155
anti0
5-Methoxyindole (B15748)syn678
anti0
6-Methoxyindolesyn0
anti1134
Data derived from computational studies on methoxyindoles and illustrates the influence of methoxy group position on conformational stability. hhu.de

The C-3 carboxaldehyde group is a versatile handle for chemical modification and a key pharmacophoric feature. nih.govresearchgate.net It can participate in various chemical reactions, including condensation reactions to form Schiff bases, which often leads to derivatives with enhanced biological activities. researchgate.netresearchgate.net The aldehyde group itself can act as a hydrogen bond acceptor, contributing to ligand-receptor binding.

Modifications of the C-3 carboxaldehyde have been extensively explored in the broader class of indole-3-carboxaldehydes. nih.govresearchgate.net For example, conversion of the aldehyde to a hydrazone has been a strategy to develop compounds with neuropharmacological and antioxidant properties. The reactivity of the aldehyde allows for the synthesis of a diverse library of derivatives, which has been instrumental in exploring the SAR of this class of compounds. researchgate.net

Table 2: Examples of C-3 Carboxaldehyde Modifications and Their Reported Biological Relevance

ModificationResulting Functional GroupPotential Biological Activities
Condensation with aminesSchiff Base (Imine)Antibacterial, Antifungal, Anticancer nih.govresearchgate.net
Condensation with hydrazinesHydrazoneNeuropharmacological, Antioxidant
OxidationCarboxylic AcidModulation of cellular pathways nih.gov
ReductionAlcoholPrecursor for further derivatization

The nitrogen atom of the indole ring is another key site for modification. Substitution at the N-1 position can significantly alter the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, thereby affecting its pharmacokinetic and pharmacodynamic profile. nih.govresearchgate.net

In many indole series, N-alkylation or N-acylation has been shown to modulate biological activity. derpharmachemica.comnih.gov For instance, the presence of a hydrogen at the N-1 position can be crucial for hydrogen bonding with a biological target, and its replacement with a substituent can abolish or alter this interaction. nih.gov Conversely, the introduction of specific N-substituents can lead to enhanced potency or improved selectivity for a particular target. nih.gov Studies on N-substituted indole-2- and 3-carboxamide derivatives have shown that substitution at the 1-position can cause significant differences in antioxidant activity. nih.gov

Table 3: Impact of N-Substitution on Indole Derivatives' Activity

N-SubstitutionGeneral Effect on PropertiesExample from Literature
Unsubstituted (N-H)Potential for hydrogen bond donationEssential for activity in some benzodiazepine (B76468) receptor ligands nih.gov
N-MethylIncreased lipophilicity, loss of H-bond donorCan lead to inactivity in certain receptor binding nih.gov
N-AcylIntroduction of a carbonyl group, potential for new interactionsCan produce derivatives with significant antioxidant activity derpharmachemica.com

Ligand Efficiency and Druglikeness Assessments in Indole Scaffold Design

The indole scaffold is considered a "privileged structure" in medicinal chemistry due to its recurrence in many biologically active compounds and approved drugs. mdpi.comnih.govmdpi.com Ligand efficiency (LE), a metric that relates potency to the size of a molecule, is a crucial concept in modern drug discovery. acs.org Smaller, more efficient ligands are often considered to have a better chance of being developed into drugs with favorable properties.

Chemoinformatic and Quantitative Structure-Activity Relationship (QSAR) Approaches

Chemoinformatic and QSAR studies are powerful computational tools used to correlate the chemical structure of compounds with their biological activity. nih.govresearchgate.netnih.gov For indole derivatives, QSAR models have been developed to understand the structural requirements for various activities, such as antimitotic and anti-inflammatory effects. nih.govresearchgate.net These models often highlight the importance of electronic, steric, and hydrophobic properties in determining the biological potency of the compounds.

For a compound like this compound, a QSAR study would aim to quantify the contributions of the methoxy group's electronic effect, the methyl group's steric and electronic influence, and the properties of the carboxaldehyde group to a specific biological endpoint. Such studies can guide the rational design of new, more potent, and selective analogues. For example, a QSAR study on 2-phenylindole-3-carbaldehyde derivatives identified the importance of electrostatic potential, surface area, and the presence of specific substituents for antimitotic activity. nih.gov

Emerging Applications and Future Research Directions

Integration of 5-Methoxy-4-methylindole-3-carboxaldehyde into Advanced Materials (e.g., Polymers, Chromophores)

The indole (B1671886) scaffold is a key component in the development of advanced materials, particularly those with specific optical and electronic properties. Aldehyde-derivatized indoles, for instance, are being investigated as fluorescent probes. researchgate.net The aldehyde group at the 3-position of this compound provides a reactive handle for polymerization reactions or for grafting onto existing polymer backbones. This integration could lead to the development of novel functional polymers with tailored properties.

Furthermore, the indole ring system is inherently chromophoric. The strategic placement of the methoxy (B1213986) and methyl groups on the benzene (B151609) moiety of this compound can modulate the electron density of the aromatic system, thereby influencing its absorption and emission spectra. This makes it a candidate for designing new chromophores for use in dyes, organic light-emitting diodes (OLEDs), or as components of photosensitizers. Research has shown that simple aldehyde-derivatized indoles can be engineered to emit in the visible spectrum, a quality that is highly sought after for creating fluorescent probes. researchgate.net

Table 1: Potential Applications in Advanced Materials
Application AreaFunction of this compoundRationale Based on Analogous Compounds
Functional PolymersMonomer or grafting agent via the aldehyde group.The aldehyde group allows for covalent incorporation into polymer chains, potentially imparting photo-responsive or conductive properties.
Organic ChromophoresCore structure for novel dyes and pigments.The indole nucleus is a known chromophore; substituents (methoxy, methyl) can tune optical properties like color and fluorescence. researchgate.net
Fluorescent MaterialsBuilding block for fluorophores for use in OLEDs or sensors.Aldehyde-derivatized indoles have been shown to form the basis of fluorescent probes. researchgate.net

Rational Design and Synthesis of Novel Complex Heterocyclic Systems (e.g., Carbolines)

The aldehyde functionality at the C3 position makes this compound an exceptionally useful building block in organic synthesis for constructing more complex heterocyclic systems. researchgate.net A particularly significant application is in the synthesis of carbolines, which are tricyclic compounds containing a pyridine (B92270) ring fused to an indole scaffold. nih.gov

β-Carboline alkaloids, found widely in nature, exhibit a vast range of pharmacological activities, including antitumor, antiviral, and antimicrobial properties. nih.govbeilstein-journals.org The Pictet-Spengler reaction is a classic method for synthesizing tetrahydro-β-carbolines, which can then be oxidized to form the aromatic β-carboline ring. nih.govnih.gov More direct methods, such as the microwave-assisted electrocyclic cyclization of 3-nitrovinylindoles (derived from indole-3-carboxaldehydes), have been developed for efficient β-carboline synthesis. nih.gov

By using this compound as the starting material, chemists can rationally design and synthesize novel carboline derivatives with specific substitution patterns on the benzene ring, which is crucial for fine-tuning biological activity. For example, it could be a precursor for synthesizing derivatives of γ-carbolines (5H-pyrido[4,3-b]indoles), a class of compounds also under investigation for therapeutic applications. researchgate.net

Development of Target-Specific Probes and Biosensors

There is a growing demand for sensitive and selective chemical tools to visualize and quantify biological processes in real-time. Fluorescent probes are indispensable in this field. The intrinsic fluorescence of the indole ring, combined with the reactivity of the aldehyde group, makes this compound an attractive starting point for developing such probes. researchgate.netsigmaaldrich.com

Research on other aldehyde-derivatized indoles has demonstrated their potential as fluorescent probes for sensing local hydration environments within proteins, analogous to the widely used tryptophan. researchgate.net The aldehyde can be converted into an imine through reaction with an amine-containing molecule, a process that can switch the fluorescence "on" by blocking a photo-induced electron transfer (PeT) quenching mechanism. mdpi.com This off/on switching capability is highly desirable for creating biosensors that light up only in the presence of a specific target molecule or event. For example, probes derived from 5-methoxyindole-3-carboxaldehyde (B80102) have been used to create fluorescent neuroactive probes for brain imaging. sigmaaldrich.com The development of chemical probes to identify protein targets of reactive aldehydes is also an active area of research. rsc.org

Table 2: Potential Probe and Biosensor Applications
Probe TypeSensing MechanismPotential TargetReference for Concept
Fluorescent Hydration ProbeSolvatochromism (shift in fluorescence based on solvent polarity).Protein microenvironments. researchgate.net
"Turn-On" BiosensorReaction with target (e.g., amine) blocks fluorescence quenching.Specific biomolecules, enzyme activity. mdpi.com
Neuroactive ProbeBinding to specific receptors or transporters in the brain.Brain imaging applications. sigmaaldrich.com

Exploration of New Mechanistic Pathways and Therapeutic Targets

Indole derivatives are central to modern drug discovery, with compounds demonstrating anticancer, anti-inflammatory, and antimicrobial activities. researchgate.netnih.gov They exert their effects by interacting with a wide array of biological targets, including protein kinases, tubulin (disrupting microtubule formation), and histone deacetylases (HDACs). nih.govmdpi.com

The structural framework of this compound serves as a template for creating libraries of new compounds to screen for novel biological activities. The aldehyde group can be readily transformed into other functional groups (e.g., amines, carboxylic acids, imines, hydrazones), allowing for systematic modification to explore structure-activity relationships (SAR). For example, hydrazono-indole derivatives have been reported to induce apoptosis in cancer cells. unife.it Derivatives could be designed to target specific enzymes like tryptophan dioxygenase, which is implicated in cancer immune evasion, or to act as inhibitors of protein families like aldehyde dehydrogenases (ALDH). sigmaaldrich.comacs.org The exploration of such derivatives could unveil new mechanistic pathways or identify novel therapeutic targets for diseases ranging from cancer to neurodegenerative disorders. mdpi.com

Innovation in Sustainable Synthesis and Process Development

The synthesis of indole derivatives is a cornerstone of organic chemistry, with many named reactions developed for this purpose, including the Fischer, Bischler, and Leimgruber-Batcho syntheses. creative-proteomics.combeilstein-journals.org However, many classical methods require harsh conditions or produce significant waste. A key area of future research is the development of more sustainable and efficient synthetic routes to compounds like this compound.

Modern synthetic chemistry is moving towards greener methodologies. This includes the use of transition-metal-catalyzed reactions (e.g., using palladium catalysts) for ring formation, which often proceed under milder conditions with higher efficiency. beilstein-journals.orgacs.orgnih.gov Other innovative approaches include multicomponent reactions (MCRs), where multiple starting materials are combined in a single step to rapidly build molecular complexity, saving time, energy, and resources. nih.gov Oxidative carbonylation reactions represent another environmentally friendly method for synthesizing important organic compounds. beilstein-journals.org Applying these advanced synthetic strategies to the production of this compound and its derivatives will be crucial for both laboratory-scale research and potential large-scale industrial applications, making the process more cost-effective and environmentally benign.

Potential for Combination Therapies and Drug Repurposing with Indole Derivatives

A significant trend in modern medicine is the use of combination therapies, where multiple drugs are used to achieve a synergistic effect, enhance efficacy, or overcome drug resistance. nih.gov Indole derivatives have shown considerable promise in this area. Studies have demonstrated that certain indoles can act synergistically with established antibiotics to combat drug-resistant bacteria like MRSA, possibly by permeabilizing the bacterial cell membrane. nih.gov

In oncology, indole-based compounds have been shown to enhance the anticancer efficacy of conventional chemotherapeutics like doxorubicin. nih.govmdpi.com This suggests a promising future research direction: designing derivatives of this compound that can be used as adjuvant therapies. These new compounds could be screened for their ability to sensitize cancer cells to existing treatments or to inhibit resistance mechanisms. Furthermore, given the broad bioactivity of the indole scaffold, there is potential for drug repurposing, where derivatives initially designed for one disease (e.g., cancer) could be found effective for others, such as viral infections or inflammatory conditions. researchgate.netmdpi.com

Q & A

Q. What are the recommended synthetic routes for 5-Methoxy-4-methylindole-3-carboxaldehyde, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via condensation reactions involving indole precursors. For example, analogous indole-carboxaldehyde derivatives are synthesized by refluxing 3-formylindole intermediates with acetic acid and appropriate reagents (e.g., thiourea derivatives) for 3–5 hours . Key variables include:

  • Temperature : Higher temperatures (reflux) improve reaction rates but may degrade sensitive functional groups.
  • Catalyst : Acetic acid acts as both solvent and catalyst, with sodium acetate enhancing proton transfer.
  • Stoichiometry : A 1.1:1 molar ratio of aldehyde to nucleophile minimizes side products.

Q. How should researchers characterize this compound, and what analytical techniques are critical?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., methoxy and methyl groups at positions 5 and 4, respectively).
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., C₁₁H₁₁NO₂: 189.21 g/mol). Derivatization with trifluoroacetyl groups enhances sensitivity in GC-MS .
  • HPLC-PDA : Purity assessment (>97% by HPLC) with UV detection at 280–320 nm (indole absorption band).

Q. What storage conditions ensure the stability of this compound?

Methodological Answer:

  • Temperature : Store at 0–6°C to prevent decomposition .
  • Moisture : Use airtight containers with desiccants (e.g., silica gel) to avoid hydrolysis of the aldehyde group.
  • Light : Protect from UV exposure to prevent photooxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of indole-carboxaldehydes under varying pH conditions?

Methodological Answer: Contradictions often arise from competing reaction pathways:

  • Acidic Conditions : Protonation of the aldehyde group enhances electrophilicity, favoring nucleophilic addition (e.g., formation of hydrazones) .
  • Basic Conditions : Deprotonation of the indole NH reduces electrophilicity, shifting reactivity to the methyl/methoxy groups.
    Strategy : Conduct kinetic studies using pH-controlled buffers and monitor intermediates via in-situ FTIR or LC-MS.

Q. What computational methods predict the biological activity of this compound derivatives?

Methodological Answer:

  • Docking Studies : Use software like AutoDock Vina to model interactions with targets (e.g., cytochrome P450 enzymes).
  • QSAR Models : Correlate substituent effects (e.g., methoxy position) with bioactivity using descriptors like logP and HOMO-LUMO gaps .
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories.

Q. How can researchers mitigate risks associated with handling this compound, given its structural similarity to carcinogenic indoles?

Methodological Answer:

  • PPE : Use NIOSH-certified respirators and nitrile gloves to avoid dermal/oral exposure .
  • Ventilation : Perform reactions in fume hoods with <10% air recirculation .
  • Waste Disposal : Quench aldehydes with bisulfite before disposal to neutralize reactivity .

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5-Methoxy-4-methylindole-3-carboxaldehyde
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.